

An In-depth Technical Guide to Ethyl 5-ethyl-1H-imidazole-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 5-ethyl-1H-imidazole-2-carboxylate

Cat. No.: B1611416

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CAS Number: 1171124-65-4 Molecular Formula: $C_8H_{12}N_2O_2$ Molecular Weight: 168.19 g/mol

Introduction

Ethyl 5-ethyl-1H-imidazole-2-carboxylate is a disubstituted imidazole derivative featuring an ethyl group at the C5 position and an ethyl carboxylate group at the C2 position of the imidazole ring. While specific research on this particular molecule is limited in publicly accessible literature, its structural motifs are of significant interest in medicinal chemistry and materials science. Imidazole-based compounds are integral to numerous biological processes and form the core of many pharmaceuticals. This guide provides a comprehensive overview of **Ethyl 5-ethyl-1H-imidazole-2-carboxylate**, including its chemical properties, a plausible synthetic route, predicted spectroscopic data for characterization, and potential applications based on the well-established chemistry of related imidazole carboxylates. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

While experimentally determined physical properties for **Ethyl 5-ethyl-1H-imidazole-2-carboxylate** are not widely published, we can infer its characteristics based on its structure and data from analogous compounds.

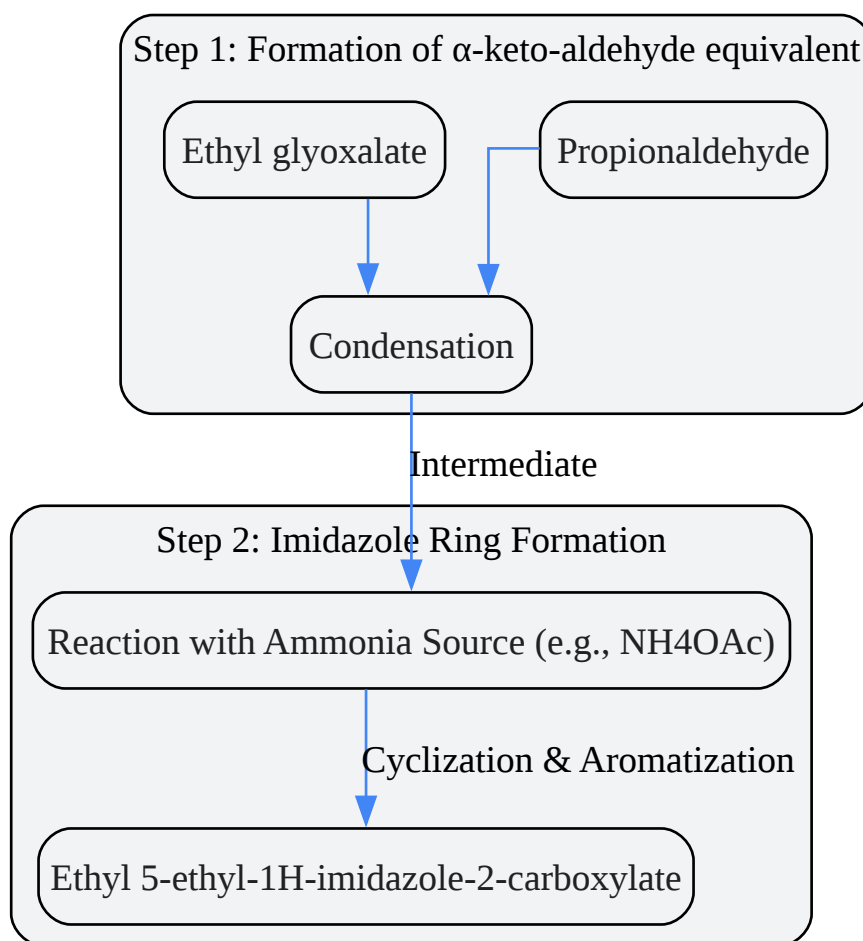
Property	Predicted Value	Rationale/Notes
Appearance	White to off-white or pale yellow crystalline solid.	Based on similar imidazole esters like ethyl 1H-imidazole-2-carboxylate.[1][2]
Melting Point	Not available. Expected to be a solid at room temperature.	Imidazole esters are typically crystalline solids.[1][2]
Boiling Point	Not available.	
Solubility	Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water.	The ethyl ester and imidazole ring contribute to its solubility profile.
Purity	Commercially available in various purities, typically ≥95%.	

Proposed Synthesis Route

The synthesis of 2,5-disubstituted imidazoles can be achieved through various established methodologies. A plausible and efficient approach for the preparation of **Ethyl 5-ethyl-1H-imidazole-2-carboxylate** involves a multi-step reaction sequence starting from readily available precursors. One such strategy is a variation of the Radziszewski reaction or related condensations.

The proposed synthesis involves the reaction of an α -dicarbonyl compound (or its equivalent) with an aldehyde and ammonia (or an ammonia source). For the target molecule, a logical precursor would be a 2-oxo-aldehyde which can be formed in situ.

Conceptual Synthesis Workflow



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Caption: Proposed two-step synthesis of **Ethyl 5-ethyl-1H-imidazole-2-carboxylate**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general methods for imidazole synthesis and should be optimized for specific laboratory conditions.

Step 1: Preparation of Diethyl 2-oxosuccinate (Intermediate)

- To a solution of sodium ethoxide in absolute ethanol, add diethyl oxalate.
- Cool the mixture to 0-5 °C in an ice bath.
- Slowly add ethyl propionate dropwise while maintaining the temperature.

- Allow the reaction to stir at room temperature for 24 hours.
- Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization to form **Ethyl 5-ethyl-1H-imidazole-2-carboxylate**

- Dissolve the crude intermediate from Step 1 in a suitable solvent such as acetic acid.
- Add an ammonia source, such as ammonium acetate, in excess.
- Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
- Neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum.
- Purify the crude product by recrystallization or column chromatography to yield **Ethyl 5-ethyl-1H-imidazole-2-carboxylate**.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the structure of **Ethyl 5-ethyl-1H-imidazole-2-carboxylate** and typical values for similar compounds. These values are essential for the structural elucidation and confirmation of the synthesized product.

¹H NMR (Proton NMR) Spectroscopy

(Predicted for CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.30	t	3H	-CH ₂ CH ₃ (ethyl at C5)
~1.40	t	3H	-COOCH ₂ CH ₃ (ester)
~2.70	q	2H	-CH ₂ CH ₃ (ethyl at C5)
~4.40	q	2H	-COOCH ₂ CH ₃ (ester)
~7.50	s	1H	Imidazole C4-H
~9.0-11.0	br s	1H	Imidazole NH

¹³C NMR (Carbon NMR) Spectroscopy

(Predicted for CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~14.0	-CH ₂ CH ₃ (ethyl at C5)
~14.5	-COOCH ₂ CH ₃ (ester)
~22.0	-CH ₂ CH ₃ (ethyl at C5)
~61.0	-COOCH ₂ CH ₃ (ester)
~120.0	Imidazole C4
~135.0	Imidazole C5
~140.0	Imidazole C2
~162.0	C=O (ester)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
3100-3300 (broad)	N-H stretch of the imidazole ring
2900-3000	C-H stretch (aliphatic)
~1720	C=O stretch (ester)
~1580	C=N stretch of the imidazole ring
~1250	C-O stretch (ester)

Mass Spectrometry (MS)

m/z	Assignment
168	[M] ⁺ (Molecular ion)
140	[M - C ₂ H ₄] ⁺
123	[M - OEt] ⁺
95	[M - COOEt] ⁺

Potential Applications and Research Interest

While specific applications for **Ethyl 5-ethyl-1H-imidazole-2-carboxylate** are not extensively documented, its structural class is of high interest in several areas of research and development:

- **Pharmaceutical Intermediates:** Substituted imidazoles are key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). For example, structurally related imidazole carboxylates are precursors to angiotensin II receptor antagonists like olmesartan.^{[3][4]} The ethyl groups and the carboxylate handle on the target molecule provide versatile points for further chemical modification to generate complex molecular architectures.
- **Drug Discovery:** The imidazole nucleus is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of imidazole carboxylates have been investigated for various biological activities, including anticancer

properties.^[5] The presence of an ethyl group at the C5 position can influence the lipophilicity and steric profile of the molecule, potentially leading to novel biological activities.

- **Materials Science:** Imidazole-based compounds can be used as ligands for metal-organic frameworks (MOFs) or as components in the synthesis of specialized polymers and ionic liquids. The functional groups on **Ethyl 5-ethyl-1H-imidazole-2-carboxylate** make it a candidate for incorporation into such materials.

Safety and Handling

Specific safety data for **Ethyl 5-ethyl-1H-imidazole-2-carboxylate** is not readily available. However, based on the hazard classifications of similar imidazole derivatives, the following precautions should be observed:

- **GHS Hazard Statements (Predicted):**
 - H315: Causes skin irritation.^[6]^[7]
 - H319: Causes serious eye irritation.^[6]^[7]
 - H335: May cause respiratory irritation.^[6]^[7]
- **Precautionary Measures:**
 - Work in a well-ventilated area or a fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Avoid inhalation of dust and contact with skin and eyes.
 - Store in a tightly sealed container in a cool, dry place.

Conclusion

Ethyl 5-ethyl-1H-imidazole-2-carboxylate is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data for this specific compound is sparse, this guide provides a solid foundation

for its synthesis, characterization, and potential applications by drawing on the well-established chemistry of related imidazole derivatives. As research in drug discovery and materials science continues to evolve, the utility of such versatile heterocyclic compounds is likely to expand.

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Sources

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